
3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.
Applications De Recherche Scientifique
Anticonvulsant Applications
Research has shown that derivatives of pyrrolidine-2,5-dione, which share structural similarities with 3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione, possess anticonvulsant properties. These compounds have been evaluated for their effectiveness in treating seizures through various models, including the maximum electroshock (MES) seizure and pentylenetetrazole (PTZ) seizure threshold tests. Notably, compounds exhibiting an aromatic ring at position-3 of the pyrrolidine-2,5-dione core showed promising anticonvulsant activity, with specific derivatives demonstrating strong efficacy and low toxicity, making them potential candidates for further antiepileptic drug development (Obniska et al., 2005).
Serotonin Receptor Affinity and Serotonin Transporter Inhibition
A series of novel derivatives related to 3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione were synthesized and evaluated for their affinity towards 5-HT1A/D2 receptors and their ability to inhibit serotonin reuptake. These studies are crucial for developing new therapeutic agents for psychiatric disorders. Certain compounds from these series demonstrated high affinity for the 5-HT1A receptor and showed promise as mixed receptor profile agents with potential applications in treating disorders such as depression and anxiety (Wróbel et al., 2020).
Organic Chemistry and Materials Science Applications
The versatility of pyrrolidine-2,5-dione derivatives extends beyond pharmacological applications, with research exploring their use in organic chemistry and materials science. These compounds serve as valuable intermediates for synthesizing structurally diverse molecules, including those with potential applications in organic electronics and luminescent materials. Studies have shown that derivatives of pyrrolidine-2,5-dione can be used to create functionalized materials with desirable photophysical properties, indicating their utility in developing new materials for organic light-emitting diodes (OLEDs) and other electronic applications (Dzvinchuk et al., 2009).
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-24(2)19-8-10-20(11-9-19)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOWCPFGSZGHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

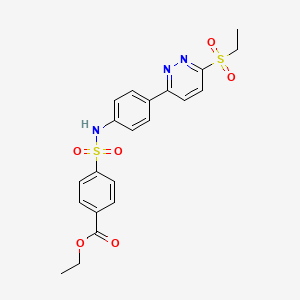

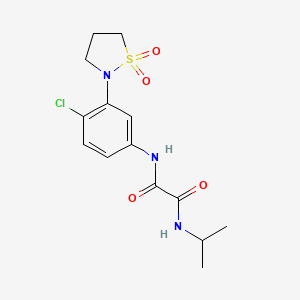
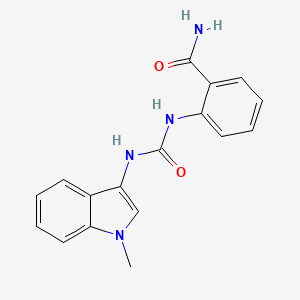


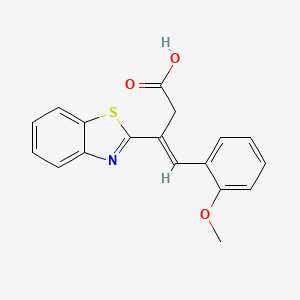
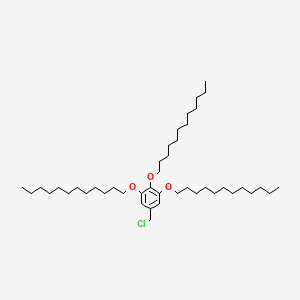
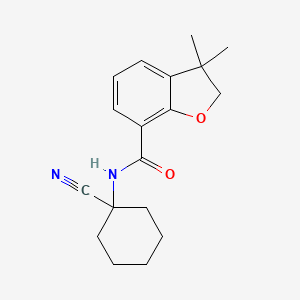

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)


![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)